molecular formula C23H21FN4O4 B292105 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate

3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate

Katalognummer B292105
Molekulargewicht: 436.4 g/mol
InChI-Schlüssel: JZROPLMZSHIVDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug development.

Wirkmechanismus

The mechanism of action of 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate exhibits potent anti-inflammatory and analgesic effects. Additionally, this compound has been found to have anticonvulsant properties and potential applications in the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate in lab experiments is its potent anti-inflammatory and analgesic effects. However, a limitation of this compound is its potential toxicity and the need for further studies to determine its safety.

Zukünftige Richtungen

There are several future directions for the study of 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate. One potential direction is the development of this compound as a potential treatment for neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the potential applications of this compound in the development of new drugs for the treatment of inflammatory and pain-related disorders should be explored.
In conclusion, 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a promising compound with potential applications in drug development. Its potent anti-inflammatory and analgesic effects, as well as its potential applications in the treatment of neurological disorders, make it an important area of study for the scientific community. Further research is needed to fully explore the potential of this compound and its future applications.

Synthesemethoden

The synthesis of 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate involves the reaction of ethyl 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-carboxylate with 4-fluoroaniline in the presence of a catalyst such as triethylamine. The resulting product is then treated with ethyl chloroformate to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been studied extensively for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.

Eigenschaften

Molekularformel

C23H21FN4O4

Molekulargewicht

436.4 g/mol

IUPAC-Name

3-O-ethyl 6-O-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate

InChI

InChI=1S/C23H21FN4O4/c1-4-32-22(30)20-26-28(17-8-6-5-7-9-17)23-25-14(2)18(21(29)31-3)19(27(20)23)15-10-12-16(24)13-11-15/h5-13,19H,4H2,1-3H3

InChI-Schlüssel

JZROPLMZSHIVDZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=C(C=C3)F)C(=O)OC)C)C4=CC=CC=C4

Kanonische SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=C(C=C3)F)C(=O)OC)C)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.